molecular formula C9H9N3O2S3 B117333 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide CAS No. 152382-12-2

4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide

Cat. No. B117333
M. Wt: 287.4 g/mol
InChI Key: ADHGVZFHMDXNEX-UHFFFAOYSA-N
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Description

4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide, also known as CMCS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMCS is a sulfonamide derivative that has a unique structure, making it a promising candidate for use in drug development, as well as in other research areas.

Mechanism Of Action

The mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is not fully understood. However, studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the activity of enzymes that are essential for the growth and survival of bacteria, fungi, and viruses. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide inhibits the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. In vivo studies have shown that 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has anticancer properties and can inhibit the growth of tumors in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its unique structure, which makes it a promising candidate for drug development and other research areas. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have a range of biological activities, making it a versatile compound for use in various experiments. However, one of the limitations of using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research involving 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. One area of research is the development of new drugs based on the structure of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and its potential applications in various fields. Finally, studies are needed to determine the safety and toxicity of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in humans, which will be essential for its use in drug development and other applications.
Conclusion:
In conclusion, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented, and the compound has been extensively studied for its potential applications in drug development, as well as in other research areas. While there are limitations to using 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide in lab experiments, its unique structure and range of biological activities make it a versatile compound for use in various experiments. Further research is needed to fully understand the potential applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide and to develop new drugs based on its structure.

Synthesis Methods

The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with methyl isothiocyanate and cyanogen bromide. The resulting product is a white crystalline powder that can be purified using recrystallization techniques. The synthesis of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been well-documented in scientific literature, and the compound has been synthesized using various methods.

Scientific Research Applications

4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide is in drug development. 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases. Additionally, 4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.

properties

CAS RN

152382-12-2

Product Name

4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide

Molecular Formula

C9H9N3O2S3

Molecular Weight

287.4 g/mol

IUPAC Name

4-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylbenzenesulfonamide

InChI

InChI=1S/C9H9N3O2S3/c1-15-9(12-6-10)16-7-2-4-8(5-3-7)17(11,13)14/h2-5H,1H3,(H2,11,13,14)

InChI Key

ADHGVZFHMDXNEX-UHFFFAOYSA-N

SMILES

CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CSC(=NC#N)SC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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